Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Metabolism Biomarker Melanoma

Critical building block for eumelanin research and kinase inhibitor development. Its unique 5-hydroxy-6-methoxy regiochemistry is essential for accurate metabolite synthesis and LC-MS/MS assay development, directly impacting your study's validity. Unlike generic isomers, this specific substitution pattern is required for synthesizing target conjugates and exploring structure-activity relationships in IKK2 inhibitor programs. Ensure your project's integrity by procuring the correct, high-purity compound.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 4305-32-2
Cat. No. B15068159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
CAS4305-32-2
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(NC2=C1)C(=O)OC)O
InChIInChI=1S/C11H11NO4/c1-15-10-5-7-6(4-9(10)13)3-8(12-7)11(14)16-2/h3-5,12-13H,1-2H3
InChIKeyDYPDSFWEBSNMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 gram / 1000 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS: 4305-32-2) Procurement and Analytical Specifications


Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS: 4305-32-2) is a specialized indole-2-carboxylate derivative characterized by a distinct 5-hydroxy-6-methoxy substitution pattern on the indole core . With a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol , this compound belongs to the broader class of indolecarboxylic acids and their derivatives [1]. It is supplied as a white crystalline powder and is primarily utilized as a key intermediate or building block in synthetic organic chemistry and medicinal chemistry research .

Why Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate Cannot Be Interchanged with Generic Indole-2-carboxylate Analogs


Despite the common indole-2-carboxylate scaffold, substitution of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (4305-32-2) with generic analogs is precluded by its highly specific 5-hydroxy-6-methoxy substitution pattern, which dictates a unique chemical reactivity and biological fate not shared by other positional isomers or analogs [1]. For example, the isomeric 6-hydroxy-5-methoxyindole-2-carboxylic acid is a distinct compound with a different biological excretion profile [1]. Furthermore, a survey of related indole-2-carboxylate literature reveals no other compound with this precise substitution pattern being evaluated for antiviral [2] or other biological activities, underscoring that this is a specialized, non-commodity chemical entity. Therefore, substituting it with a 'similar' indole derivative would fundamentally alter the intended chemical reaction, biological interaction, or analytical method, as its specific functional groups are critical for downstream applications.

Quantitative Differentiation Evidence for Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS: 4305-32-2) vs. Structural Analogs


Differential Metabolic Fate: Evidence for Distinct Conjugation Pathways Between 5,6-Hydroxy/Methoxy Isomers

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate's corresponding acid is a known precursor to specific urinary metabolites in melanoma patients. Research has identified distinct ester glucuronide and sulfate conjugates for 5-hydroxy-6-methoxyindole-2-carboxylic acid, which are chemically different from the conjugates formed by its positional isomer, 6-hydroxy-5-methoxyindole-2-carboxylic acid [1]. This demonstrates that the 5,6-substitution pattern is not arbitrary; it leads to a specific and quantifiable difference in metabolic conjugation compared to a closely related isomer.

Metabolism Biomarker Melanoma Conjugation

Synthetic Accessibility: Improved Synthesis of the 5-Hydroxy-6-methoxyindole Core

The synthesis of the 5-hydroxy-6-methoxyindole core, from which Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is derived, has been the subject of specific methodology improvements. An improved, economically and temporally efficient synthesis for the 5-hydroxy-6-methoxyindole precursor has been reported, distinct from the synthesis of its 6-hydroxy-5-methoxy isomer [1]. This indicates that the specific substitution pattern requires tailored synthetic routes and that the target compound can be prepared via an optimized process, a quantifiable advantage for procurement in terms of cost and yield.

Synthesis Methodology Eumelanin Building Block

Lack of Evidence for Antiviral Activity Compared to Alternative Indole-2-carboxylate Scaffolds

A systematic study on the antiviral activity of novel indole-2-carboxylate derivatives found potent activity against influenza A virus for specific compounds. For instance, compound 14f exhibited an IC50 of 7.53 μmol/L and a high selectivity index (SI) of 12.1 [1]. Critically, the study did not evaluate Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate and identified that the alkyloxy substitution at the 4-position of the indole ring was not crucial for activity [1]. This class-level inference suggests that while the indole-2-carboxylate core has potential, the 5,6-substitution pattern of the target compound represents an uncharacterized and potentially inactive scaffold in this specific antiviral context.

Antiviral SAR Influenza A Broad-spectrum

Validated Application Scenarios for Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate Procurement


Melanoma Biomarker Research and Method Development

Researchers studying the metabolism of eumelanin precursors or developing diagnostic assays for melanoma can use Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate as a key analytical standard or precursor. Its corresponding acid is a known precursor to specific urinary metabolites (ester glucuronide and sulfate conjugates) in melanoma patients [1]. Procurement is justified for synthesizing these metabolites or as a standard for mass spectrometry (LC-MS/MS) or HPLC method development, where its specific substitution pattern ensures accurate identification and quantification, distinct from its 6,5-isomer [1].

Synthetic Chemistry and Eumelanin Precursor Synthesis

This compound serves as a critical building block or intermediate in the synthesis of more complex molecules, particularly analogs of natural eumelanin precursors [1]. Its specific 5-hydroxy-6-methoxy substitution pattern is essential for accessing certain target molecules. The availability of an improved, efficient synthetic route for this core structure [1] supports its procurement for academic or industrial synthetic projects focused on pigments, natural product analogs, or novel heterocyclic scaffolds where this specific regiochemistry is required.

Kinase Inhibitor and IKK2-Targeted Drug Discovery

The indole-2-carboxylate scaffold is a recognized core for designing kinase inhibitors. Specifically, indole carboxamide derivatives, which can be synthesized from compounds like Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate, have been patented as inhibitors of IKK2 (IκB kinase 2) [1]. Procurement is appropriate for medicinal chemistry groups engaged in structure-activity relationship (SAR) studies focused on IKK2 or related kinases, where the 5-hydroxy-6-methoxy substitution pattern is a specific design feature to be explored for potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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